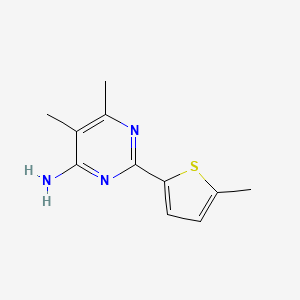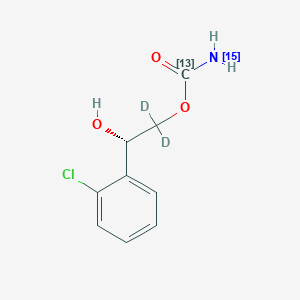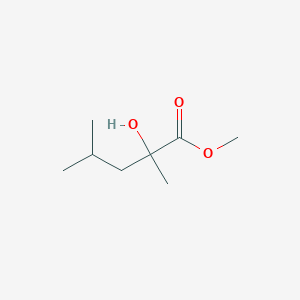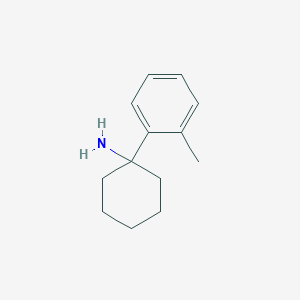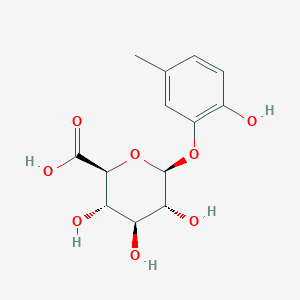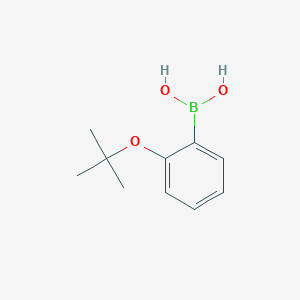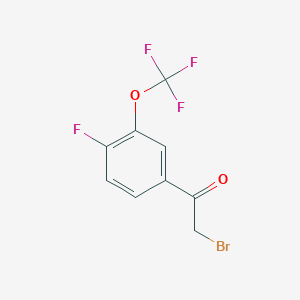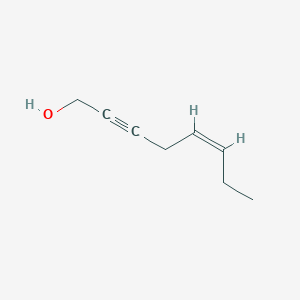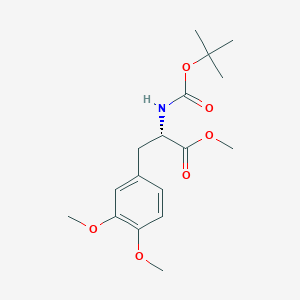
methyl (2S)-2-tert-butoxycarbonylamino-3-(3,4-dimethoxyphenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1,1-Dimethylethoxy)carbonyl]-3-methoxy-O-methyl-L-tyrosine Methyl Ester is an organic compound that is often used in organic synthesis and medicinal chemistry. This compound is known for its role as a protecting group in peptide synthesis, which helps to prevent unwanted reactions during the synthesis process.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,1-Dimethylethoxy)carbonyl]-3-methoxy-O-methyl-L-tyrosine Methyl Ester typically involves the protection of the amino group of L-tyrosine followed by esterification and methylation. One common method involves the use of di-tert-butyl dicarbonate (Boc) to protect the amino group, followed by methylation using methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for addition of reagents and temperature control is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(1,1-Dimethylethoxy)carbonyl]-3-methoxy-O-methyl-L-tyrosine Methyl Ester undergoes various chemical reactions including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to remove the protecting groups.
Substitution: Nucleophilic substitution reactions can occur at the ester or ether groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield the free amino acid.
Wissenschaftliche Forschungsanwendungen
N-[(1,1-Dimethylethoxy)carbonyl]-3-methoxy-O-methyl-L-tyrosine Methyl Ester is widely used in scientific research, particularly in the fields of:
Chemistry: Used as a protecting group in peptide synthesis.
Biology: Studied for its role in protein modification and enzyme inhibition.
Medicine: Investigated for potential therapeutic applications in drug development.
Industry: Used in the synthesis of complex organic molecules and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-[(1,1-Dimethylethoxy)carbonyl]-3-methoxy-O-methyl-L-tyrosine Methyl Ester involves the protection of the amino group, which prevents unwanted side reactions during synthesis. The protecting group can be selectively removed under specific conditions, allowing for the controlled synthesis of peptides and other organic molecules. The molecular targets and pathways involved include interactions with enzymes and other proteins that facilitate the synthesis process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(1,1-Dimethylethoxy)carbonyl]-L-alanine
- N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester
Uniqueness
N-[(1,1-Dimethylethoxy)carbonyl]-3-methoxy-O-methyl-L-tyrosine Methyl Ester is unique due to its specific structure, which provides both steric protection and electronic effects that enhance its stability and reactivity in synthetic processes. This makes it particularly useful in the synthesis of complex peptides and other organic molecules .
Eigenschaften
Molekularformel |
C17H25NO6 |
|---|---|
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
methyl (2S)-3-(3,4-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C17H25NO6/c1-17(2,3)24-16(20)18-12(15(19)23-6)9-11-7-8-13(21-4)14(10-11)22-5/h7-8,10,12H,9H2,1-6H3,(H,18,20)/t12-/m0/s1 |
InChI-Schlüssel |
ZCHJXBADGCGJJJ-LBPRGKRZSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)OC)OC)C(=O)OC |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)OC)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl (2R)-1-[(6-fluoroquinolin-2-yl)methyl]pyrrolidine-2-carboxylate](/img/structure/B13442795.png)
![methyl (E)-7-[(1R,2R,3R,5S)-5-hydroxy-3-(oxan-2-yloxy)-2-[(E,3S,5S)-3-(oxan-2-yloxy)-5-(trideuteriomethyl)non-1-enyl]cyclopentyl]hept-2-enoate](/img/structure/B13442816.png)
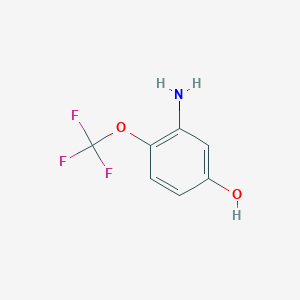
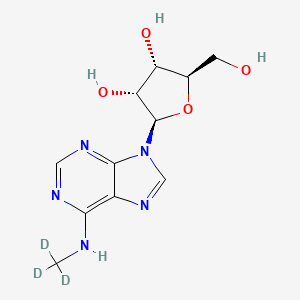

![2-(Acetoxymethyl)-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-c]quinoline 5-oxide](/img/structure/B13442838.png)
